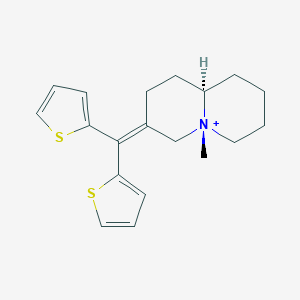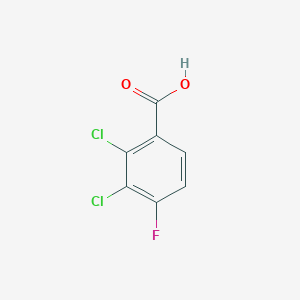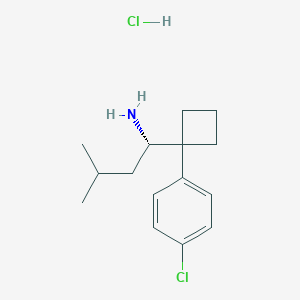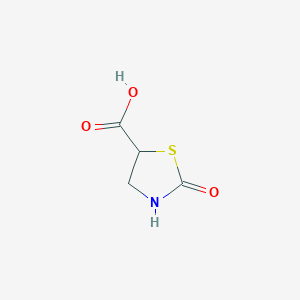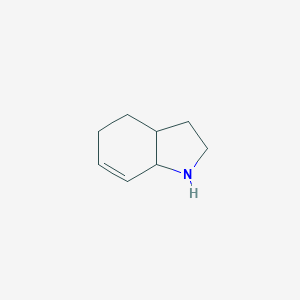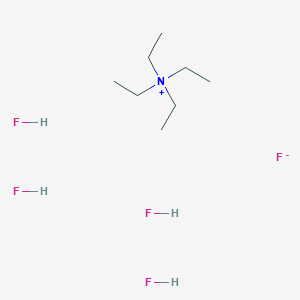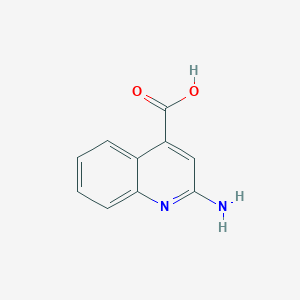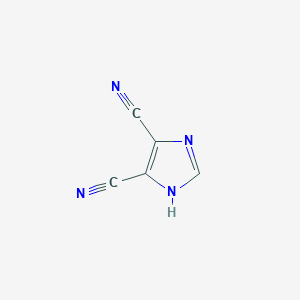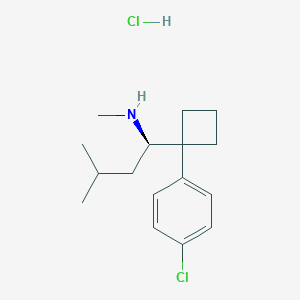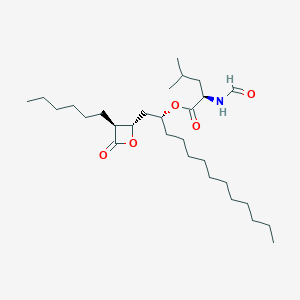
(R,R,S,S)-Orlistat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orlistat is a drug designed to treat obesity. It is marketed as a prescription drug under the trade name Xenical by Roche in most countries, and is sold over-the-counter as Alli by GlaxoSmithKline in the United Kingdom and the United States. Its primary function is preventing the absorption of fats from the human diet by acting as a lipase inhibitor, thereby reducing caloric intake. It is intended for use in conjunction with a healthcare provider-supervised reduced-calorie diet.
Synthesis Analysis
The synthesis of Orlistat is a complex process that involves several steps. The exact process is proprietary information owned by the pharmaceutical companies that manufacture the drug.Molecular Structure Analysis
Orlistat has a unique molecular structure that allows it to bind to and inhibit the action of gastrointestinal lipases, enzymes involved in the breakdown of dietary fats. This inhibition prevents the breakdown and absorption of dietary fats, allowing them to be excreted from the body.Chemical Reactions Analysis
Orlistat works by inhibiting the enzyme lipase, which breaks down fat in the intestine. Without this enzyme, fat from the diet is excreted undigested and not absorbed by the body. Because undigested triglycerides are not absorbed, the resulting caloric deficit may have a positive effect on weight control.Physical And Chemical Properties Analysis
Orlistat is a white to off-white crystalline powder. It is practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol. Orlistat has a melting point of just below 50°C.科学的研究の応用
Enantioselective Synthesis
The enantioselective synthesis of Orlistat, especially suitable for large-scale production, has been a significant area of research. This synthesis involves the preparation of the first enantiomerically pure intermediate, methyl (R)-3-hydroxy-tetradecanoate, through the asymmetric hydrogenation of methyl 3-oxotetradecanoate. The criteria associated with the application of asymmetric hydrogenation technology, including the activity and selectivity of the catalyst as well as the quality of the hydrogenation substrate and hydrogen gas, are crucial for this process. This new synthesis approach addresses the challenges in producing Orlistat on a large scale efficiently and sustainably (Birk et al., 2006).
Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity
Orlistat has been identified as a novel inhibitor of the thioesterase domain of fatty acid synthase, an enzyme strongly linked to tumor progression. It has been demonstrated that Orlistat not only halts tumor cell proliferation but also induces tumor cell apoptosis and inhibits the growth of specific tumor types in model organisms. This discovery opens a potential new application for Orlistat in cancer treatment, showcasing its ability to impact beyond its traditional use (Kridel et al., 2004).
Activity-Based Proteome Profiling
Orlistat's potential antitumor activities have led to research in identifying cellular off-targets and potential side effects in cancer therapies. The synthesis of THL-like protein-reactive probes, which maintain the native biological properties of Orlistat while allowing for target identification through bio-orthogonal click chemistry, has provided a new method for understanding Orlistat's cellular targets. This approach has identified several new targets, contributing to a better understanding of Orlistat's potential as an anticancer drug (Yang et al., 2010).
Safety And Hazards
Orlistat is generally well-tolerated but can have some gastrointestinal side effects, such as oily stools, due to the unabsorbed fat. Rare cases of severe liver injury have been reported in people taking Orlistat, but it’s not certain that the drug caused those problems.
将来の方向性
Research is ongoing into the effects of Orlistat on weight loss and on other conditions such as diabetes, as well as into its long-term safety profile. Future research will likely continue to refine our understanding of how Orlistat works and how it can be used most effectively in the treatment of obesity.
Please note that this information is a general overview and may not specifically apply to “(R,R,S,S)-Orlistat”. For more detailed and specific information, please refer to the relevant scientific literature or consult a healthcare professional.
特性
IUPAC Name |
[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-RAVGUYNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R,S,S)-Orlistat | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

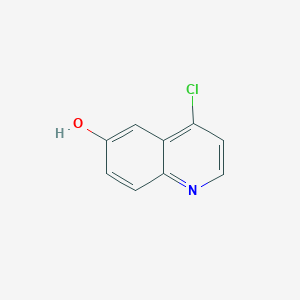
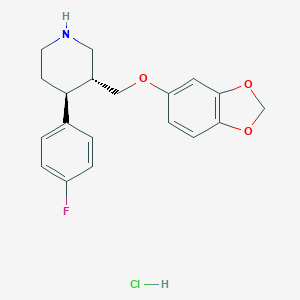
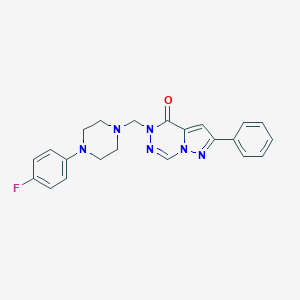
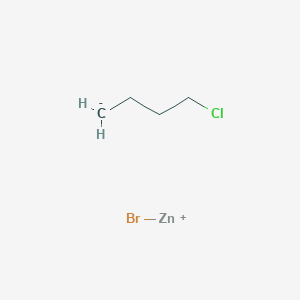
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
